N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxole group, a dimethylamino group, and an indolin group. These groups are common in many organic compounds and can contribute to the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzo[d][1,3]dioxole group is a fused ring system that could contribute to the rigidity of the molecule. The dimethylamino group could potentially participate in hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzo[d][1,3]dioxole group might undergo electrophilic aromatic substitution reactions. The dimethylamino group could act as a nucleophile in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the dimethylamino group could make the compound basic, and the benzo[d][1,3]dioxole group could contribute to its aromaticity .Scientific Research Applications
Synthesis and Chemical Properties
The compound's synthesis involves complex chemical reactions, highlighting its potential in exploring chemical properties and interactions. For example, compounds with similar structural components have been synthesized to investigate their thermal properties, revealing insights into their stability and reactivity under various conditions (Al‐Hamdani et al., 2016). Such studies contribute to understanding the fundamental aspects of chemical synthesis and the development of novel compounds with specific properties.
Biological Activity and Potential Applications
Research into compounds with similar structural motifs has shown diverse biological activities, suggesting potential applications in developing therapeutic agents or biological probes. For instance, studies on benzoxazole derivatives and indole-based compounds have demonstrated their roles in modulating receptor activities and binding affinities to specific proteins, which could be crucial in designing drugs with targeted actions (Barf et al., 1996). Additionally, the exploration of these compounds in neurokinin receptor antagonism indicates their relevance in neurological research and potential therapeutic applications (Harrison et al., 2001).
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c1-31(2)22-10-8-21(9-11-22)24(32-14-13-20-5-3-4-6-23(20)32)17-30-28(34)27(33)29-16-19-7-12-25-26(15-19)36-18-35-25/h3-12,15,24H,13-14,16-18H2,1-2H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFJDOGDWVVUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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